P-Mentha-8-thiol-3-one, trans-
Description
Structure
2D Structure
Properties
CAS No. |
33281-91-3 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
trans-(2S,5S)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
RVOKNSFEAOYULQ-YUMQZZPRSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)S |
density |
0.995-1.010 |
Other CAS No. |
33284-96-7 38462-22-5 33281-91-3 |
physical_description |
colourless to yellow brown liquid |
Pictograms |
Irritant |
solubility |
insoluble in water soluble in alcohol |
Origin of Product |
United States |
Contextualizing Monoterpenoid Thiols in Natural Product Chemistry
Monoterpenoid thiols are a class of naturally occurring organic compounds characterized by a ten-carbon skeleton derived from isoprene (B109036) units and a sulfur-containing thiol (-SH) functional group. researchgate.netmdpi.com These compounds are renowned for their intense and often complex aromas, contributing significantly to the scent profiles of various fruits, beverages, and plants. researchgate.netmdpi.com For instance, the characteristic aroma of grapefruit is attributed to a monoterpenoid thiol known as grapefruit mercaptan. wikipedia.org
In the realm of natural product chemistry, monoterpenoid thiols are of interest not only for their sensory properties but also for their potential biological activities. Research has indicated that these compounds and their derivatives can exhibit antioxidant, anticoagulant, antifungal, and antibacterial properties. mdpi.comnih.gov Their synthesis, often from readily available monoterpenes, is a key area of study, with methods including the addition of hydrogen sulfide (B99878) to alkenes and the reduction of various sulfur-containing functional groups. encyclopedia.pub The versatility of monoterpenoid thiols extends to their use as chiral auxiliaries and ligands in asymmetric synthesis, highlighting their importance in synthetic organic chemistry. researchgate.netmdpi.com
Significance of P Mentha 8 Thiol 3 One As a Potent Thiolone
p-Mentha-8-thiol-3-one, also known as 8-mercapto-p-menthan-3-one or buchu mercaptan, is a prominent member of the monoterpenoid thiol family. ontosight.aichemicalbook.com It is a key odoriferous constituent of buchu leaf oil, derived from the Agathosma betulina and Agathosma crenulata plants. chemdad.comchemicalbook.comperfumerflavorist.com This compound is distinguished by its potent and characteristic aroma, often described as having notes of blackcurrant, mint, and a "catty" nuance. chemdad.comchemicalbook.com
The significance of p-mentha-8-thiol-3-one lies in its exceptionally low odor threshold, meaning it can be detected by the human nose at very low concentrations. This potency makes it a valuable ingredient in the flavor and fragrance industry, where it is used in minute quantities to impart specific aromatic characteristics to a wide range of products. ontosight.aithegoodscentscompany.com Its flavor profile is described as minty, fruity, and buchu-like, with tropical and wine-like nuances. chemdad.comchemicalbook.com
The synthesis of p-mentha-8-thiol-3-one is typically achieved through the reaction of pulegone (B1678340), a naturally occurring monoterpene, with hydrogen sulfide (B99878) in the presence of a base. chemicalbook.comchemdad.com The commercial product is often a mixture of cis and trans isomers. chemdad.com
Research Landscape and Interdisciplinary Relevance
Identification and Elucidation in Essential Oils
p-Mentha-8-thiol-3-one is a recognized volatile flavor compound, most notably identified as an essential constituent of buchu leaf oil. scientificlabs.co.ukchemicalbook.com Its discovery in this essential oil was a significant finding, as the compound had been synthesized before it was isolated and identified from its natural source. google.com It exists as a mixture of cis and trans isomers and is characterized by a distinct blackcurrant aroma. chemicalbook.comscientificlabs.co.uk
Buchu leaf oil, derived from the leaves of Agathosma betulina, is the most prominent natural source of p-Mentha-8-thiol-3-one. naturalmint.inscientificlabs.co.uk The compound is a key contributor to the characteristic aroma of this essential oil. chemicalbook.com Research has identified p-Mentha-8-thiol-3-one as a major component of the oil extracted from Barosma betulina, where it can constitute around 0.5% of the oil's composition. perfumerflavorist.com
In buchu leaf oil, p-Mentha-8-thiol-3-one is found alongside a variety of other monoterpenes and monoterpenoids. google.com The specific composition can vary, but common co-occurring compounds are detailed in the table below.
Table 1: Monoterpenes and Monoterpenoids Co-occurring with p-Mentha-8-thiol-3-one in Barosma betulina Oil
| Compound | Chemical Class | Typical Percentage (%) | Aroma Description |
|---|---|---|---|
| Diosphenol | Monoterpenoid | 20% | Minty, peppermint |
| Limonene | Monoterpene | 9% | Citrus |
| Menthone | Monoterpenoid | 15% | Minty, peppermint |
| Iso-menthone | Monoterpenoid | 25% | Minty, peppermint, pennyroyal |
| Pulegone | Monoterpenoid | 15% | Minty, pennyroyal |
Data sourced from Perfumer & Flavorist. perfumerflavorist.com
Trace Detection in Diverse Natural Matrices
Beyond its significant presence in buchu oil, p-Mentha-8-thiol-3-one has been detected in trace amounts in a variety of other natural sources, particularly in fruits and beverages. Advanced analytical techniques, such as gas chromatography-olfactometry (GC-O) and gas chromatography-sulfur chemiluminescence detection (GC-SCD), have enabled the identification of this potent aroma compound in complex matrices. researchgate.netnih.gov
Its presence, even at very low concentrations, can significantly influence the aromatic profile of foods and drinks. nih.gov For instance, it is one of several mercapto terpenoids that have been identified in fruits. researchgate.net The compound's characteristic flavor notes are leveraged in the food industry to enhance the taste of products like blackcurrant, blueberry, mango, and various stone fruits. perfumerflavorist.com
Characterization of cis- and trans-Isomers
The cis and trans isomers of p-mentha-8-thiol-3-one exhibit distinct physical and sensory properties. Their synthesis and characterization have been achieved through stereospecific routes, often starting from optically active precursors like (R)- or (S)-pulegone. The addition of hydrogen sulfide to pulegone results in a mixture of the cis and trans diastereomers. researchgate.net
The definitive assignment of the cis and trans configurations has been accomplished through rigorous analytical techniques. While detailed spectroscopic data for each isolated isomer requires careful interpretation from foundational studies, the stereochemistry has been unequivocally established using X-ray structure analysis of derivatized forms of the thiols. researchgate.net Additionally, 13C-NMR spectroscopy of the corresponding 3',5'-dinitrobenzoyl thiolates has been instrumental in confirming the stereochemical assignments. researchgate.net The acetylation of optically pure stereoisomers of 8-mercapto-p-menthan-3-one to form their corresponding thiol acetates, followed by analysis using ¹H and ¹³C-NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS), has further solidified the structural characterization of these isomers. researchgate.net
The spatial orientation of the substituents in the cis and trans isomers directly influences their chemical and physical properties, which in turn affects their chromatographic behavior and, most notably, their interaction with olfactory receptors.
Enantiomeric Forms and Chiral Purity Analysis
Each of the cis and trans diastereomers exists as a pair of enantiomers. The four distinct stereoisomers are:
(1S,4R)-cis-p-menthan-8-thiol-3-one
(1R,4S)-cis-p-menthan-8-thiol-3-one
(1S,4S)-trans-p-menthan-8-thiol-3-one
(1R,4R)-trans-p-menthan-8-thiol-3-one
The synthesis of enantiomerically pure forms is typically achieved by starting with an enantiomerically pure precursor, such as (R)-pulegone or (S)-pulegone. researchgate.netoup.com For instance, the reaction of (1R)-pulegone with hydrogen sulfide yields the (1R)-configured diastereomers. oup.com
The analysis of chiral purity is crucial for understanding the sensory properties and for verifying the authenticity of natural extracts. Enantioselective gas chromatography is the primary method for determining the enantiomeric distribution. oup.comoup.com This technique can differentiate between natural compounds and those of synthetic origin, as synthetic routes often yield racemic mixtures unless a specific chiral synthesis strategy is employed. oup.com For example, analysis of genuine buchu leaf oil has shown the presence of enantiomerically pure (1S)-configured thiols. oup.comperfumerflavorist.com
The determination of enantiomeric excess (ee%) is a key aspect of chiral purity analysis. While specific ee% values for commercial or synthesized batches are proprietary, the analytical methods developed, particularly enantioselective gas chromatography, are capable of providing precise quantification of the enantiomeric ratio.
Chromatographic Methods for Isomer Separation and Quantification
The separation and quantification of the four stereoisomers of p-mentha-8-thiol-3-one require advanced chromatographic techniques due to their similar chemical structures and physical properties.
Liquid Chromatography: Normal-phase high-performance liquid chromatography (HPLC) has been successfully employed to separate the cis and trans diastereomers. A common method involves using a silica (B1680970) gel (SiO₂) column with a mobile phase of n-pentane and diethyl ether (e.g., in a 94:6 ratio). researchgate.net More advanced HPLC techniques using polysaccharide-based chiral stationary phases (CSPs), such as Cellulose-5, have demonstrated the capability to achieve baseline resolution of all eight isomers (including other related compounds) in a single run under specific normal-phase conditions. researchgate.net
Gas Chromatography: For the separation of all four enantiomers, enantioselective gas chromatography is the method of choice. oup.com This is often performed using multidimensional gas chromatography (MDGC) systems, which provide the high resolution needed to separate complex mixtures of isomers. oup.comperfumerflavorist.com
The stationary phases in the chiral columns are critical for separation. Modified cyclodextrins are highly effective for this purpose. Specifically, derivatives such as octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin have been used as chiral stationary phases for the simultaneous chirospecific analysis of the thiol isomers and their corresponding acetates. researchgate.net The choice of the cyclodextrin (B1172386) derivative and the polarity of the polysiloxane solvent in which it is dissolved significantly influence the enantioselectivity of the separation. oup.com
A typical enantioselective MDGC setup might involve a pre-column to separate the diastereomers, followed by a main column with a chiral stationary phase to resolve the enantiomeric pairs. This allows for the precise quantification of each of the four stereoisomers. oup.comperfumerflavorist.com
Table 1: Chromatographic Separation Methods for p-Mentha-8-thiol-3-one Isomers This table is interactive. You can sort and filter the data.
| Analytical Technique | Stationary Phase | Mobile Phase/Carrier Gas | Isomers Separated | Reference |
|---|---|---|---|---|
| Normal-Phase HPLC | Silica Gel (SiO₂) | n-pentane/diethyl ether (94:6) | cis/trans diastereomers | researchgate.net |
| Chiral Normal-Phase HPLC | Cellulose-5 | 20% 2-PrOH in n-heptane | All eight isomers (including related compounds) | researchgate.net |
| Enantioselective MDGC | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | Not specified | All four stereoisomers and their acetates | researchgate.net |
| Enantio-MDGC | Modified cyclodextrin | Not specified | All four stereoisomers | oup.comperfumerflavorist.com |
Impact of Stereochemistry on Molecular Interactions
The stereochemistry of p-mentha-8-thiol-3-one has a profound impact on its molecular interactions, most notably on its sensory perception. The four stereoisomers exhibit remarkably different odor characteristics, highlighting the high degree of specificity of human olfactory receptors.
Research by Mosandl and colleagues has provided detailed sensory profiles for each of the four isomers, which are summarized below. nih.gov
(1S,4R)-cis-p-menthan-8-thiol-3-one: This isomer is described as having a desirable blackcurrant leaf and tropical passion fruit-like aroma with an intense fruity note. nih.gov It is considered the key contributor to the characteristic cassis scent.
(1R,4S)-cis-p-menthan-8-thiol-3-one: In stark contrast to its enantiomer, this isomer possesses an unpleasant, disagreeable odor described as rubbery, sulfurous, and reminiscent of mercaptans and isopulegone (B1219328). nih.gov
(1S,4S)-trans-p-menthan-8-thiol-3-one: This isomer has a stronger odor than its (1R,4R) counterpart and is characterized by tropical, sulfurous notes with pronounced buchu leaf oil character. nih.gov
(1R,4R)-trans-p-menthan-8-thiol-3-one: The odor of this isomer is described as onion-like, with weak fruity and tropical notes, and is considered somewhat "dirty" or malodorous. nih.gov
Table 2: Odor Profiles of p-Mentha-8-thiol-3-one Stereoisomers This table is interactive. You can sort and filter the data.
| Stereoisomer | Configuration | Odor Description | Reference |
|---|---|---|---|
| (1S,4R)-cis | cis | Blackcurrant leaf, tropical passion fruit, intense fruit note | nih.gov |
| (1R,4S)-cis | cis | Rubber, mercaptan note, isopulegone note, sulfurous, disagreeable | nih.gov |
| (1S,4S)-trans | trans | Stronger than (1R,4R)-isomer, tropical, sulfurous, pronounced buchu leaf oil notes | nih.gov |
| (1R,4R)-trans | trans | Onion-like, weak fruity, tropical, dirty | nih.gov |
Synthetic and Biosynthetic Pathways to P Mentha 8 Thiol 3 One
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches to synthesizing p-mentha-8-thiol-3-one leverage the specificity of enzymes to achieve high stereoselectivity, a desirable trait in the production of flavor and fragrance compounds. These methods typically involve the formation of a precursor molecule that is then subjected to microbial transformation.
Microbial Transformation using β-Lyases (e.g., from Eubacterium limosum)
A key chemoenzymatic strategy involves the use of microbial β-lyases to generate p-mentha-8-thiol-3-one. Specifically, β-lyases sourced from microorganisms such as Eubacterium limosum, Fusobacterium necrophorum, and Fusobacterium varium have been effectively employed. chemicalbook.com The process entails reacting a cysteine conjugate precursor with the β-lyase, which selectively cleaves the carbon-sulfur bond to yield the desired thiol compound. chemicalbook.com This biological method is noted for producing a significantly different isomeric ratio compared to purely chemical syntheses. google.com
Cysteine Conjugate Precursors and Enzymatic Cleavage Mechanisms
The synthesis begins with the creation of a cysteine conjugate. This is achieved through a non-enzymatic reaction where cysteine is coupled to a hydrocarbon compound, such as pulegone (B1678340), via a sulfur bridge. chemicalbook.com This reaction forms an S-cysteinyl-pulegone conjugate.
The subsequent and crucial step is the enzymatic cleavage of this precursor. Cysteine-S-conjugate β-lyases are enzymes that catalyze the cleavage of the thioether linkage in these conjugates. chemicalbook.com The β-lyase acts on the cysteine conjugate, breaking it down to form p-mentha-8-thiol-3-one, along with ammonia (B1221849) and pyruvic acid. chemicalbook.com This enzymatic reaction is a β-elimination process, showcasing high specificity and leading to a distinct stereoisomeric composition of the final product.
Chemical Synthesis Approaches
Traditional chemical synthesis offers a more direct route to p-mentha-8-thiol-3-one, typically involving the reaction of a monoterpene ketone with a sulfur source under basic conditions.
Reaction of Pulegone or Isopulegone (B1219328) with Hydrogen Sulfide (B99878)
The most common chemical synthesis involves the reaction of either pulegone or isopulegone with hydrogen sulfide. chemicalbook.comgoogle.com This reaction is conducted in an anhydrous environment to produce p-mentha-8-thiol-3-one. google.com The commercial production of this compound often utilizes pulegone as the starting material, resulting in a liquid mixture of cis- and trans-isomers that possesses the characteristic blackcurrant aroma. chemicalbook.com
Role of Basic Catalysis in Synthetic Routes
The reaction between pulegone or isopulegone and hydrogen sulfide requires the presence of a base to proceed effectively. google.comchemicalbook.com Common bases used for this purpose include triethylamine (B128534) or ethanolic potassium hydroxide. chemicalbook.comchemdad.comscentree.co The base facilitates the addition of the thiol group to the terpene backbone, playing a critical role in the reaction mechanism.
Comparative Analysis of Isomer Ratios from Different Synthetic Routes
The synthetic route chosen has a profound impact on the stereochemical makeup of the final p-mentha-8-thiol-3-one product. This is a critical consideration for its application in the flavor and fragrance industry, as different isomers can possess distinct sensory properties.
A comparative analysis reveals a stark contrast between the chemoenzymatic and chemical synthesis methods:
| Synthetic Route | Isomer Ratio (approximate) | Source |
| Chemoenzymatic Synthesis | ||
| Cysteine conjugate of pulegone + β-lyase | 9:1 | google.com |
| Chemical Synthesis | ||
| Pulegone + H₂S (unspecified base) | 2:1 | google.com |
| Pulegone or Isopulegone + H₂S (base-catalyzed) | 4:1 | google.com |
The data clearly indicates that the chemoenzymatic method, utilizing β-lyase, exhibits a high degree of stereoselectivity, yielding a product with a dominant isomer in a 9:1 ratio. google.com In contrast, chemical synthesis routes are less selective, producing isomer mixtures with ratios of approximately 2:1 and 4:1. google.comgoogle.com This difference underscores the advantage of enzymatic catalysis in controlling the stereochemistry of the final product.
Proposed Biosynthetic Routes in Natural Organisms
The characteristic blackcurrant and buchu-like aroma of p-mentha-8-thiol-3-one originates from its natural presence in plants such as buchu (Agathosma betulina and Agathosma crenulata) and blackcurrant (Ribes nigrum). researchgate.netresearchgate.net While the complete enzymatic pathway has not been definitively elucidated in these organisms, scientific evidence points to a plausible biosynthetic route involving the monoterpene ketone pulegone as a key precursor. researchgate.netgoogle.com This proposed pathway is analogous to detoxification mechanisms observed in various organisms, involving the conjugation of a molecule with sulfur-containing compounds to increase solubility and facilitate further metabolic processing.
The proposed biosynthesis of p-mentha-8-thiol-3-one is believed to occur in two main stages:
Formation of a Cysteine-S-Conjugate: The initial step is thought to be the conjugation of pulegone with the amino acid cysteine. This reaction likely involves a nucleophilic addition of the thiol group of cysteine to the carbon-carbon double bond of pulegone. In many biological systems, such conjugation reactions are catalyzed by enzymes known as glutathione (B108866) S-transferases (GSTs), which initially conjugate the substrate with glutathione. nih.govnih.gov The resulting glutathione conjugate can then be sequentially broken down to a cysteine conjugate.
Enzymatic Cleavage to Release the Thiol: The cysteine-S-conjugate of pulegone then serves as a substrate for a class of enzymes known as cysteine-S-conjugate β-lyases (also known as C-S lyases). google.com These enzymes catalyze the cleavage of the carbon-sulfur bond, releasing p-mentha-8-thiol-3-one, along with pyruvate (B1213749) and ammonia. This enzymatic step is crucial for the liberation of the volatile and aromatic thiol from its non-volatile precursor.
A biomimetic synthesis described in a patent provides strong support for this proposed pathway. In this method, p-mentha-8-thiol-3-one is prepared by first reacting pulegone with cysteine to form the S-cysteinyl-pulegone conjugate. Subsequently, this conjugate is treated with a β-lyase enzyme from the bacterium Eubacterium limosum to yield the final thiol product. google.com
Feeding studies conducted on young Agathosma crenulata plants with labeled pulegone precursors have further substantiated its role in the biosynthesis of sulfur-containing compounds, including p-mentha-8-thiol-3-one. researchgate.net These experiments demonstrated the conversion of pulegone into various other monoterpenes and provided evidence for its involvement in the formation of the characteristic thiols found in buchu oil. researchgate.net
The key components and steps in the proposed biosynthetic pathway are summarized in the table below.
| Step | Reaction | Precursor(s) | Key Enzyme Class (Proposed) | Intermediate/Product |
| 1 | Conjugation | Pulegone, Cysteine (likely via Glutathione) | Glutathione S-Transferase (GST) | S-pulegone-cysteine conjugate |
| 2 | Cleavage | S-pulegone-cysteine conjugate | Cysteine-S-conjugate β-lyase | p-Mentha-8-thiol-3-one |
It is important to note that while this pathway is strongly supported by indirect evidence and chemical synthesis analogs, the specific enzymes responsible for these transformations within Agathosma and Ribes species have yet to be isolated and characterized. Further research in plant genomics and enzymology is required to fully identify and understand the genetic and biochemical basis for the natural production of this potent aroma compound.
Sensory and Olfactory Characterization of P Mentha 8 Thiol 3 One
Qualitative Descriptors of Olfactory and Gustatory Profiles
The olfactory profile of p-mentha-8-thiol-3-one is multifaceted, with descriptors ranging from fruity and minty to strongly sulfurous. At a concentration of 0.001%, its aroma is characterized as sweet, pungent, minty, and piney, with buchu-like and "catty" sulfurous notes. chemdad.com It also exhibits blackberry, blackcurrant, and grape-like fruity characteristics with an earthy background. chemdad.com Other descriptors include tropical, green, and reminiscent of cassis (blackcurrant) buds.
The gustatory profile, or taste, of p-mentha-8-thiol-3-one is as complex as its aroma. At a concentration of 5 parts per million (ppm), its taste is described as minty, fruity, and buchu-like, with a cooling, green tropical nuance. chemdad.com It also possesses winey, sulfurous, and "catty" metallic notes, with hints of durian, grape, blackcurrant, and blackberry, and a somewhat creamy mouthfeel. chemdad.com
| Sensory Aspect | Concentration | Descriptors |
|---|---|---|
| Olfactory Profile (Aroma) | 0.001% | Sweet, pungent, minty, piney, buchu-like, catty, sulfurous, metallic, blackberry, blackcurrant, grape fruity, earthy |
| General | Tropical, fruity, sulfury, fresh piney, minty tones, alliaceous hints, cassis, green | |
| Gustatory Profile (Taste) | 5 ppm | Minty, fruity, buchu-like, cooling, green tropical nuance, winey, sulfurous, catty, metallic, slightly durian-like, grape, blackcurrant, blackberry, creamy mouthfeel |
Quantitative Assessment of Odor Thresholds in Air and Aqueous Media
For context, a structurally related compound, 1-p-menthene-8-thiol, which is a key odorant in grapefruit juice, has an exceptionally low odor threshold of 0.000034 ng/L in air. nih.govresearchgate.net While this value is not directly applicable to p-mentha-8-thiol-3-one, it is illustrative of the potent sensory impact of monoterpenoid mercaptans. Generally, sulfur-containing organic compounds, or thiols, are known for their very low odor thresholds.
Structure-Odor Activity Relationships of p-Mentha-8-thiol-3-one and Analogues
The specific arrangement of atoms within the p-mentha-8-thiol-3-one molecule and its analogues has a significant impact on the perceived odor.
Research on related monoterpenoid mercaptans indicates that structural modifications significantly alter odor thresholds and qualities. For instance, the hydrogenation of the double bond in the p-menthane (B155814) ring has been shown to lead to a distinct increase in the odor threshold. nih.govresearchgate.net Furthermore, the position of the mercapto (-SH) group is critical; moving it into the ring structure generally results in higher odor thresholds compared to compounds where the mercapto group is in a side chain. nih.govresearchgate.net Tertiary thiols, where the sulfur atom is attached to a carbon atom that is itself bonded to three other carbon atoms, consistently exhibit low odor thresholds. nih.gov
p-Mentha-8-thiol-3-one has two chiral centers, meaning it can exist in different stereoisomeric forms (cis and trans isomers, and their respective enantiomers), each with a unique odor profile. The commercially available product is typically a mixture of cis- and trans-isomers. fragranceu.comchemicalbook.com
Sensory evaluations of the separated stereoisomers have revealed significant differences in their olfactory characteristics.
| Stereoisomer | Reported Olfactory Descriptors |
|---|---|
| (1S,4S)-trans-p-menthan-8-thiol-3-one | Stronger than the (1R,4R)-isomer, described as tropical, sulfurous, with pronounced buchu leaf oil notes; also characterized as having a natural passion fruit-like odor with a clean and fresh image. |
| (1R,4R)-trans-p-menthan-8-thiol-3-one | Described as onion-like, with weak fruity and tropical notes, and a "dirty" quality; also characterized as a crude malodor reminiscent of unfresh onion. |
| (1R,4S)-cis-p-menthan-8-thiol-3-one | Characterized by rubbery, mercaptan-like, and burnt notes, with a disagreeable sulfurous quality and an unpleasant rubber-like malodor. |
Metabolic Transformations and Biological Interactions of P Mentha 8 Thiol 3 One
Identified Metabolic Pathways (e.g., Menthane Monoterpenoid Metabolism)
p-Mentha-8-thiol-3-one is classified as a p-menthane (B155814) monoterpenoid, a class of organic compounds characterized by a C10 isopropyl-methyl-cyclohexane carbon skeleton. nih.gov Its structural foundation places it within the broader context of menthane monoterpenoid metabolism. This metabolic pathway is well-documented in plants such as peppermint (Mentha × piperita), which synthesize a variety of p-menthane monoterpenes like (-)-limonene, pulegone (B1678340), menthone, and menthol (B31143). researchgate.net
The synthesis of p-mentha-8-thiol-3-one is directly linked to this pathway through its precursor, pulegone. echemi.comwikipedia.orgchemdad.com Pulegone is a key intermediate in the biosynthesis of menthol in mint plants. researchgate.net The formation of p-mentha-8-thiol-3-one represents a branch from the typical oxidative transformations (hydroxylations and reductions) seen in this pathway, introducing a sulfur-containing functional group. This biochemical transformation can occur through the reaction of pulegone with a sulfur donor, such as hydrogen sulfide (B99878) or cysteine. echemi.comgoogle.com
Enzymatic Conversions and Intermediates (e.g., S-methylation reactions)
The biotransformation involving p-mentha-8-thiol-3-one includes specific enzymatic reactions that either form the compound or modify it further. A notable pathway involves the enzymatic conversion of a cysteine conjugate of pulegone.
Initially, pulegone reacts non-enzymatically with cysteine to form an S-cysteinyl-pulegone conjugate. This intermediate is then acted upon by a β-lyase enzyme, which cleaves the C-S bond to release p-mentha-8-thiol-3-one. google.com Specific β-lyase enzymes capable of this conversion have been identified in bacteria such as Eubacterium limosum, Fusobacterium necrophorum, and Fusobacterium varium. google.com
Another potential enzymatic conversion for p-mentha-8-thiol-3-one is S-methylation. This reaction involves the enzyme S-methyl transferase, which would catalyze the transfer of a methyl group to the sulfur atom of the thiol group. This conversion would result in the formation of the S-methylated intermediate, p-mentha-8-thiomethyl-3-one. google.com
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| β-lyase | S-cysteinyl-pulegone | p-Mentha-8-thiol-3-one | C-S bond cleavage |
| S-methyl transferase (potential) | p-Mentha-8-thiol-3-one | p-Mentha-8-thiomethyl-3-one | S-methylation |
Role within Broader Monoterpenoid Biochemistry
Within the broader field of monoterpenoid biochemistry, p-mentha-8-thiol-3-one represents a unique subclass of sulfur-containing monoterpenoids. nih.gov While the majority of well-studied monoterpenoids are hydrocarbons, alcohols, aldehydes, ketones, and esters, the introduction of a sulfhydryl (thiol) group introduces distinct chemical properties. wikipedia.org
The thiol group is more acidic and a better nucleophile compared to the hydroxyl group found in analogous monoterpene alcohols. youtube.com This enhances the compound's reactivity and potential for different biochemical transformations, such as the formation of disulfides or thioesters, which are less common in mainstream monoterpenoid metabolism. wikipedia.org The presence of this sulfur-containing functional group expands the chemical diversity of monoterpenoids, contributing unique and often potent sensory characteristics (aroma and flavor) to the natural products in which they are found, such as buchu leaf oil. echemi.comchemdad.com
Interactions with Biological Systems at a Molecular Level
At the molecular level, p-mentha-8-thiol-3-one and other monoterpene thiols have been shown to interact with various biological systems. Research indicates that these compounds can exhibit a range of biological activities. nih.govnih.gov
Specifically, p-mentha-8-thiol-3-one has demonstrated antibacterial effects, notably against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com This suggests a molecular interaction with bacterial cellular components that disrupts their viability. Furthermore, this compound is utilized in laboratory settings to investigate molecular interactions between terpenes and key metabolic enzymes, such as those in the cytochrome P450 family. biosynth.com These enzymes are crucial for metabolizing a wide range of compounds, and p-mentha-8-thiol-3-one serves as a tool to study how terpenes might influence their function.
| Biological System/Target | Observed Interaction/Effect | Area of Impact |
|---|---|---|
| Gram-positive bacteria (e.g., MRSA) | Antibacterial activity | Antimicrobial Research |
| Cytochrome P450 enzymes | Used as a probe to study interactions | Enzymology / Drug Metabolism |
Advanced Analytical Methodologies for P Mentha 8 Thiol 3 One Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like p-mentha-8-thiol-3-one. Its high resolving power and sensitive detection capabilities make it ideal for identifying and quantifying this thiol in various samples.
For the analysis of p-mentha-8-thiol-3-one, a typical GC-MS method would involve a capillary column with a non-polar or mid-polar stationary phase. The oven temperature program is optimized to ensure sufficient separation from other volatile components in the sample matrix. In the analysis of a related compound, 1-p-menthen-8-thiol, a common temperature program starts at 50°C and ramps up to 250°C.
The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode. Full scan mode is utilized for the initial identification of the compound by comparing its mass spectrum with reference libraries. The mass spectrum of p-mentha-8-thiol-3-one exhibits a characteristic fragmentation pattern, with key mass-to-charge (m/z) ratios aiding in its identification. For enhanced sensitivity and accurate quantification, especially at trace levels, the SIM mode is employed. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio.
Table 1: Key Mass Spectrometry Data for p-Mentha-8-thiol-3-one
| Parameter | Value |
| Molecular Ion (M+) | Not specified in top peaks |
| Top Peak (m/z) | 69 |
| 2nd Highest Peak (m/z) | 41 |
| 3rd Highest Peak (m/z) | 109 |
Spectroscopic Techniques (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance) for Structural Confirmation
While GC-MS is powerful for identification and quantification, spectroscopic techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the unambiguous structural confirmation of p-mentha-8-thiol-3-one.
Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of p-mentha-8-thiol-3-one would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the region of 1700-1725 cm⁻¹, and a weak absorption for the thiol group (S-H) around 2550-2600 cm⁻¹. Other bands corresponding to C-H and C-C bond vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of p-mentha-8-thiol-3-one would display distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of protons to their respective positions in the structure.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum of p-mentha-8-thiol-3-one would show characteristic signals for the carbonyl carbon of the ketone, as well as for the other carbon atoms in the cyclohexane (B81311) ring and the side chain.
Publicly available spectral data for p-mentha-8-thiol-3-one can be found in databases such as PubChem.
Sample Preparation and Derivatization Strategies for Enhanced Detection
The analysis of p-mentha-8-thiol-3-one, particularly in complex matrices like food and beverages, often requires efficient sample preparation to isolate and concentrate the analyte and remove interfering substances. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction of volatile sulfur compounds from various matrices. This solvent-free method involves exposing a coated fiber to the headspace of a sample, where volatile analytes are adsorbed onto the fiber and subsequently desorbed into the GC inlet. The choice of fiber coating is crucial for the selective and efficient extraction of thiols.
To improve the chromatographic properties and detection sensitivity of p-mentha-8-thiol-3-one, derivatization can be employed. This involves chemically modifying the molecule to make it more amenable to analysis. Two main strategies can be considered for this compound:
Thiol Group Derivatization: The reactive thiol group can be derivatized to form a more stable and less polar derivative.
Ketone Group Derivatization: The ketone functional group can also be a target for derivatization. Reagents can be used to form stable derivatives that are suitable for selective detection.
Development of High-Resolution Separation Techniques for Isomers
p-Mentha-8-thiol-3-one exists as a mixture of cis- and trans-isomers, which may have different sensory properties. Therefore, the development of high-resolution separation techniques to resolve these isomers is of significant interest.
Chiral gas chromatography is a powerful tool for the separation of enantiomers and diastereomers of volatile compounds, including monoterpenoids that are structurally similar to p-mentha-8-thiol-3-one. This technique utilizes a chiral stationary phase that interacts differently with the various stereoisomers, leading to their separation. The use of tandem capillary chiral columns can further enhance the separation efficiency for complex mixtures of isomers.
High-performance liquid chromatography (HPLC) also presents a viable option for the separation of p-mentha-8-thiol-3-one isomers. Reversed-phase HPLC methods have been developed for the analysis of the compound, and these can be adapted and optimized for the separation of its cis- and trans-isomers through careful selection of the stationary phase and mobile phase composition.
Research Applications and Emerging Perspectives
p-Mentha-8-thiol-3-one as a Model Compound in Terpenoid Research
p-Mentha-8-thiol-3-one, a derivative of the p-menthane (B155814) skeleton common to many monoterpenoids, serves as an important model compound for research in terpenoid chemistry. Its well-defined structure, which includes multiple stereocenters, makes it an excellent candidate for studies on the stereoisomerism of terpenoids. The commercial product is typically a mixture of cis and trans isomers, and the distinct properties of these stereoisomers offer a valuable platform for developing and refining analytical techniques for their separation and identification nih.gov.
The presence of a thiol group introduces a reactive site that can be utilized for further chemical modifications, allowing researchers to explore the structure-activity relationships of related terpenoid derivatives. This makes p-Mentha-8-thiol-3-one a versatile tool for investigating the chemical and biological properties of sulfur-containing natural products.
Investigation of Flavor Chemistry and Aroma Compound Synthesis
With its potent and characteristic blackcurrant and tropical fruit aroma, p-Mentha-8-thiol-3-one is a key molecule in the field of flavor and fragrance chemistry. Its extremely low odor threshold makes it a significant contributor to the aroma profile of buchu leaf oil, where it is found naturally nih.govmdpi.com. The synthesis of this compound, typically from pulegone (B1678340), has been a subject of extensive research aimed at producing a consistent and high-quality aroma chemical for the food and perfume industries nih.govmdpi.com.
The investigation of p-Mentha-8-thiol-3-one's sensory properties has provided valuable insights into the perception of sulfurous and fruity notes. Its use in flavor compositions is well-documented, often in trace amounts, to impart a natural and juicy character to a variety of fruit flavors, including blackcurrant, grapefruit, and passionfruit.
Below is a table summarizing the sensory characteristics of p-Mentha-8-thiol-3-one.
| Sensory Attribute | Description |
| Odor | Blackcurrant, tropical, sulfury, minty, green, fruity, berry, buchu mdpi.com |
| Taste | Minty, fruity, buchu-like, with a cooling, green tropical nuance, winey, sulfurous and catty, metallic, slightly durian-like, grape, blackcurrant, blackberry with a somewhat creamy mouthfeel mdpi.com |
Biotechnological Production and Sustainable Sourcing Strategies
In response to the growing demand for natural and sustainably sourced ingredients, biotechnological routes for the production of p-Mentha-8-thiol-3-one are being actively explored. A notable development in this area is a patented method for its preparation using enzymatic processes. This method involves the non-enzymatic reaction of cysteine with pulegone to form a cysteine conjugate, which is then treated with β-lyase from microorganisms such as Eubacterium limosum to yield p-Mentha-8-thiol-3-one acs.org.
This biocatalytic approach offers a more sustainable alternative to traditional chemical synthesis, which often relies on harsh reagents and conditions. The biologically prepared compound also exhibits a different isomer ratio compared to the chemically synthesized version, which can have implications for its final aroma profile acs.org. These advancements align with the broader trend in the flavor and fragrance industry towards greener and more environmentally friendly manufacturing processes. The development of such bioprocesses is a key focus of collaborations between academia and industry, aiming to harness the power of synthetic biology and metabolic engineering for the production of high-value fragrance molecules timreview.ca.
Role in Understanding Natural Product Biogenesis
The study of p-Mentha-8-thiol-3-one contributes to a deeper understanding of the biogenesis of sulfur-containing natural products. Its occurrence in buchu leaf oil suggests a biosynthetic pathway in the plant that involves the introduction of a sulfur atom into a monoterpene precursor. The chemical synthesis of p-Mentha-8-thiol-3-one from pulegone, a naturally abundant monoterpene, provides a plausible model for its formation in nature nih.govmdpi.com.
Research into the enzymatic processes that could facilitate such a transformation in plants is an active area of investigation. Understanding these pathways is not only of academic interest but also has practical implications for the potential metabolic engineering of plants or microorganisms to produce this and other valuable sulfur-containing terpenoids.
Potential as Chiral Auxiliary or Catalyst Ligand in Asymmetric Synthesis
The inherent chirality of p-Mentha-8-thiol-3-one, derived from the p-menthane framework, suggests its potential application in asymmetric synthesis. Synthetic monoterpene thiols, including those with a menthane structure, have been utilized as chiral auxiliaries and as ligands in metal-catalyzed asymmetric reactions mdpi.com. The thiol group provides a coordination site for metal centers, and the chiral scaffold can induce stereoselectivity in the catalytic transformation.
While specific applications of p-Mentha-8-thiol-3-one as a chiral auxiliary or ligand are still an emerging area of research, studies on related chiral p-menthane derivatives have demonstrated the feasibility of this approach. For instance, chiral ligands derived from other monoterpenes like pinenes and carenes have been successfully employed in various asymmetric catalytic reactions nih.gov. The development of chiral ligands from readily available natural products like terpenoids is a significant focus in the field of asymmetric catalysis, and p-Mentha-8-thiol-3-one represents a promising candidate for future investigations in this domain. Research has shown that chiral terpenoid-based ligands can be used in the stereospecific synthesis of titanium complexes, highlighting the potential of these natural scaffolds in creating highly selective catalysts acs.org.
Academic and Interdisciplinary Research Collaborations
The multifaceted nature of p-Mentha-8-thiol-3-one research necessitates collaboration across various scientific disciplines and between academia and industry. The development of sustainable production methods, for example, often involves partnerships between university research groups specializing in synthetic biology and biotechnology companies with expertise in large-scale fermentation and commercialization timreview.ca.
Case studies of successful university-industry partnerships in the flavor and fragrance industry demonstrate the power of such collaborations. For instance, the partnership between BASF and the University of Heidelberg has advanced sustainable chemistry, while Johnson Matthey's collaboration has led to the development of greener catalysts chemicatimes.com. In the realm of flavor science, interdisciplinary courses that combine chemistry, biology, and sensory science are fostering a new generation of researchers equipped to tackle the complex challenges in this field researchgate.net. The study of compounds like p-Mentha-8-thiol-3-one often serves as a focal point for these collaborations, driving innovation in areas from natural product synthesis to the development of novel consumer products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
